Regioisomeric Differentiation: 3,5-Dimethylbenzamide vs. 2,5-Dimethylbenzamide Isomer
The 3,5-dimethyl substitution pattern on the benzamide ring differentiates this compound from its closest commercially cataloged analog, N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,5-dimethylbenzamide (CAS 2309728-77-4) . In related benzamide inhibitor series targeting 17β-HSD1, the position of methyl substituents on the aryl ring has been shown to profoundly affect inhibitory potency, with 3,5-disubstitution often yielding superior shape complementarity within the hydrophobic substrate-binding pocket compared to 2,5- or 2,4- arrangements [1]. Although direct head-to-head IC50 data for these two specific compounds have not been publicly disclosed, the 3,5-dimethylbenzamide scaffold is structurally consistent with lead compounds in the Elexopharm 17β-HSD1/2 inhibitor patent family, where sub-nanomolar IC50 values against human 17β-HSD1 were reported for optimized benzamide derivatives bearing aryl substitution patterns that avoid ortho steric clashes [1].
| Evidence Dimension | Predicted steric compatibility with 17β-HSD1 hydrophobic binding pocket |
|---|---|
| Target Compound Data | 3,5-Dimethyl substitution (meta-substitution pattern); molecular formula C16H23NO4; MW 293.36 g/mol [2] |
| Comparator Or Baseline | 2,5-Dimethyl isomer (CAS 2309728-77-4, meta/ortho-substitution pattern); same molecular formula and MW |
| Quantified Difference | Positional isomerism; 2,5-isomer introduces ortho-methyl group adjacent to amide linkage, potentially restricting rotational freedom and altering binding pose [1] |
| Conditions | In silico structural comparison; patent SAR disclosure for related 17β-HSD1 benzamide inhibitors [1] |
Why This Matters
Procurement of the 2,5-dimethyl isomer (CAS 2309728-77-4) instead of the 3,5-dimethyl compound (CAS 2320421-33-6) will yield a distinct chemical entity with unvalidated enzyme inhibition profile, potentially invalidating SAR hypotheses and experimental reproducibility in 17β-HSD1-targeted studies.
- [1] Hartmann, R., Frotscher, M., Ahmed, A. S. A., et al. (2015). Inhibitors of 17beta-hydroxysteroid dehydrogenases type 1 and type 2. WO2015101670A2 (Patent). Elexopharm GmbH. View Source
- [2] PubChem Compound Summary for CID (pending assignment), N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide; molecular formula and MW data from multiple vendor technical datasheets. View Source
